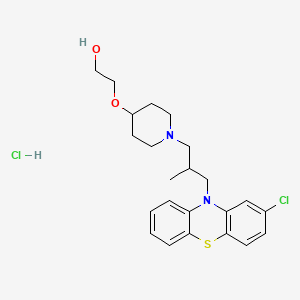
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by its unique chemical structure, which includes a phenothiazine core substituted with various functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the chloro and piperidino substituents. Common reagents used in these reactions include chlorinating agents, alkylating agents, and piperidine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro or nitro groups, converting them to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted phenothiazines.
Aplicaciones Científicas De Investigación
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Specific pathways involved may include dopamine and serotonin receptor signaling, which are relevant to its potential antipsychotic effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects and structural similarity to the compound .
Fluphenazine: A phenothiazine used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other phenothiazines. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects or side effect profiles.
Propiedades
Número CAS |
40255-65-0 |
|---|---|
Fórmula molecular |
C23H30Cl2N2O2S |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-[1-[3-(2-chlorophenothiazin-10-yl)-2-methylpropyl]piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C23H29ClN2O2S.ClH/c1-17(15-25-10-8-19(9-11-25)28-13-12-27)16-26-20-4-2-3-5-22(20)29-23-7-6-18(24)14-21(23)26;/h2-7,14,17,19,27H,8-13,15-16H2,1H3;1H |
Clave InChI |
OTHZXDUMDDSFAF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCC(CC1)OCCO)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
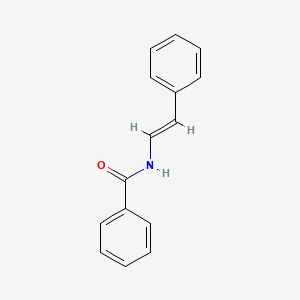
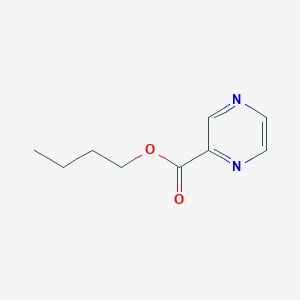
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
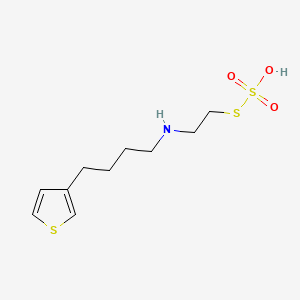
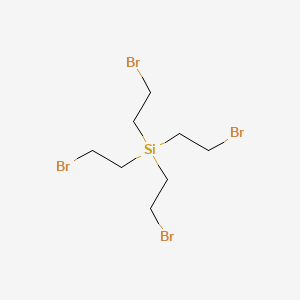
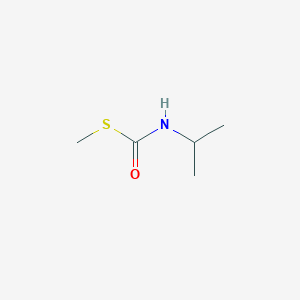
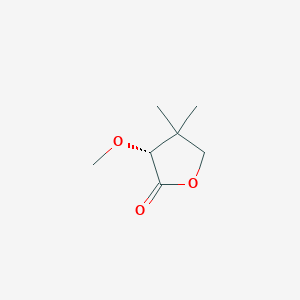
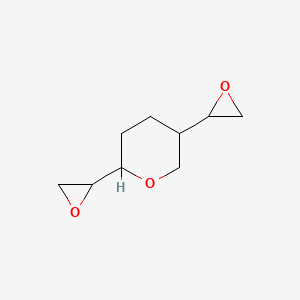
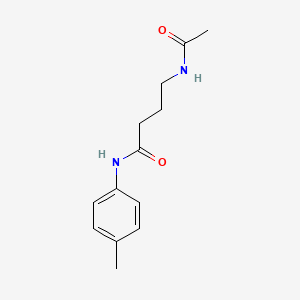
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)


